molecular formula C8H5Cl2F3 B1388499 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-16-6

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1388499
CAS No.: 1099597-16-6
M. Wt: 229.02 g/mol
InChI Key: TXZNHPZUQSPIGP-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C8H5Cl2F3 and a molecular weight of 229.03 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a trifluoroethyl group attached to it .

Scientific Research Applications

Synthesis and Cycloaddition Reactions

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene has been utilized in the synthesis of various chemical compounds. For instance, its derivatives have been used in Diels–Alder cycloaddition reactions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran under thermal and microwave irradiation conditions. This process highlights its utility in synthesizing complex organic molecules (Sridhar, Krishna, & Rao, 2000).

Regioselective Synthesis

In another application, the compound has been used in the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles. This synthesis involves a room temperature 1,3-dipolar cycloaddition of a related compound with terminal alkynes, demonstrating its utility in creating specific chemical structures with high regioselectivity (Hu, Zhang, Ding, Lei, & Zhang, 2008).

Preparation of Benzyne Precursors

The compound has also been used in the preparation of 1,2-Bis(trimethylsilyl)benzenes, which are key starting materials for the synthesis of efficient benzyne precursors and certain luminescent π-conjugated materials. This application showcases its role in the synthesis of materials with specific optical properties (Lorbach, Reus, Bolte, Lerner, & Wagner, 2010).

Methoxycarbonylation of Aryl Chlorides

The methoxycarbonylation of aryl chlorides, a reaction catalyzed by palladium complexes, is another significant application. This process involves the use of less activated aryl chlorides and demonstrates the compound's utility in organic synthesis and catalysis (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Synthesis of Polyetherimides

In polymer science, derivatives of this compound have been used in the synthesis of novel fluorine-containing polyetherimides. These materials are characterized for their properties, highlighting the compound's role in advanced material synthesis (Yu Xin-hai, 2010).

Haloperoxidation Catalysis

The compound, in its polyfluorinated alcohol form, has also been used to enable haloperoxidase type activity and oxychlorination of arenes without a metal catalyst. This application demonstrates its versatility in catalysis and organic reactions (Ben-Daniel, de Visser, Shaik, & Neumann, 2003).

Synthesis of Heterocyclic Compounds

It has been involved in a three-step synthesis sequence leading to a 1,2-dialkyl-5-trifluoromethylbenzimidazoles library. This showcases its application in creating diverse heterocyclic compounds which are important in various chemical and pharmaceutical applications (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Safety and Hazards

1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the search results.

Properties

IUPAC Name

1,2-dichloro-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZNHPZUQSPIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256325
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-16-6
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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